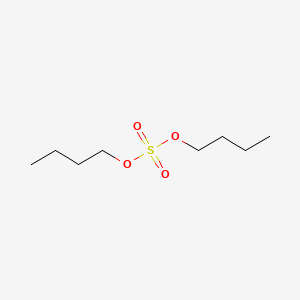

Dibutyl sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEDOLJKVASKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211536 | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-22-9 | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, dibutyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Dibutyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulfate (B86663) ((C₄H₉)₂SO₄), a diester of butanol and sulfuric acid, is a versatile yet hazardous chemical compound with significant applications in organic synthesis. Primarily utilized as an alkylating agent, it facilitates the introduction of butyl groups into various molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of dibutyl sulfate, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. The information is presented to support its safe and effective use in research and development, particularly within the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic sharp odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₄S | [2][3] |

| Molecular Weight | 210.29 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oily liquid | [2][4] |

| Odor | Sharp, characteristic | [1] |

| Density | 1.062 g/mL at 20 °C | [2][4] |

| Melting Point | -79.7 °C | [2][4] |

| Boiling Point | 115-116 °C at 6 mmHg (0.8 kPa) | [2][4] |

| Flash Point | 115-116 °C at 6 mmHg | [2][4] |

| Vapor Pressure | 0.00493 mmHg at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4190 - 1.421 | [2][4] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [1] |

Table 2: Chemical Identifiers and Safety Information

| Identifier/Information | Value | Reference(s) |

| CAS Number | 625-22-9 | [3] |

| Synonyms | Di-n-butyl sulfate, Sulfuric acid dibutyl ester | [4] |

| Hazard Statements | Harmful if swallowed (H302) | [5] |

| Precautionary Statements | P264, P270, P301+P310+P330, P405, P501 | [6] |

| Safety Profile | Moisture sensitive, potential carcinogen | [1][5] |

Reactivity and Applications

The primary chemical reactivity of this compound is as a potent alkylating agent .[7] It readily participates in nucleophilic substitution reactions, specifically Sₙ2 reactions, where it transfers a butyl group to a nucleophilic substrate.[7] The sulfate ion is an excellent leaving group, facilitating this reaction. This property makes this compound a valuable reagent in organic synthesis for the butylation of various nucleophiles, including alcohols, phenols, and amines.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. Analysis of surfactants by mass spectrometry: Coming to grips with their diversity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Microbial alkyl- and aryl-sulfatases: mechanism, occurrence, screening and stereoselectivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. cleaninginstitute.org [cleaninginstitute.org]

- 7. This compound | 625-22-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to Dibutyl Sulfate (CAS 625-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibutyl sulfate (B86663) (CAS 625-22-9), a versatile chemical intermediate. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, its primary applications, and essential safety information.

Core Chemical Information

Dibutyl sulfate, with the chemical formula C₈H₁₈O₄S, is the diester of butanol and sulfuric acid.[1][2] It is a colorless to pale yellow liquid with a characteristic sharp odor.[3][4] This compound is primarily utilized as a potent butylation agent in organic synthesis, facilitating the transfer of a butyl group to various nucleophilic substrates.[1] Its applications extend to the production of industrial chemicals such as surfactants and plasticizers.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 625-22-9 | [1] |

| Molecular Formula | C₈H₁₈O₄S | [2] |

| Molecular Weight | 210.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Odor | Sharp, characteristic | [3] |

| Density | 1.062 g/mL at 20 °C | [3] |

| Boiling Point | 115-116 °C at 6 mmHg | [3] |

| Melting Point | -79.7 °C | [3] |

| Refractive Index (n²⁰/D) | 1.421 | [3] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |

Synthesis of this compound

This compound can be synthesized through several methods. The two primary routes involve the reaction of n-butanol with sulfuric acid and the reaction of tributyl borate (B1201080) with sulfuric acid.

Experimental Protocol 1: Synthesis from n-Butanol and Sulfuric Acid

This is the most direct esterification method. The reaction's exothermic nature necessitates careful temperature control to prevent unwanted side reactions.

Methodology:

A general procedure for the synthesis of dialkyl sulfates from an alcohol and sulfuric acid involves the slow addition of concentrated sulfuric acid to the alcohol at a low temperature, typically between 0-5°C, with vigorous stirring.[1] The reaction mixture is then allowed to warm to room temperature and may require heating to drive the reaction to completion.

Work-up and Purification:

The reaction mixture is typically diluted with ice-water, and the organic layer containing the crude this compound is separated. The organic phase is then washed successively with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The crude product is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, and purified by vacuum distillation.

Experimental Protocol 2: Synthesis from Tributyl Borate and Sulfuric Acid

This alternative method offers a controlled reaction pathway.

Methodology:

In a reactor equipped with a mechanical stirrer and placed in an ice bath, 300 g of sulfuric acid is added dropwise to tributyl borate. After the addition is complete, the mixture is stirred in the ice bath for 1-3 hours, followed by stirring at room temperature for 2-3 hours. The reaction is then completed by heating the mixture at 60-90 °C for 24 hours.[2]

Work-up and Purification:

To remove residual acid, the cooled liquid mixture is treated with 50 g of commercial poly(4-vinyl pyridine) and subsequently filtered through a 10 cm silica (B1680970) column. The resulting light brown liquid product is this compound, which should be stored in a tightly sealed glass bottle.[2]

Chemical Reactivity and Applications

The primary utility of this compound in organic chemistry is as a butylation agent.[1] It readily participates in nucleophilic substitution reactions, transferring a butyl group to a variety of nucleophiles, including alcohols, phenols, and amines, with the sulfate ion acting as a good leaving group.[1]

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. Below are key spectroscopic data.

Infrared (IR) Spectrum

The NIST Chemistry WebBook provides the gas-phase IR spectrum for this compound. The spectrum exhibits characteristic absorption bands for S=O and C-O stretching, which are indicative of the sulfate ester functional group.

Mass Spectrum

The mass spectrum of this compound shows a fragmentation pattern consistent with its structure. The NIST Chemistry WebBook reports the mass spectrum (electron ionization) for this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity: It is toxic if swallowed.[2] The oral lethal dose (LD50) in rabbits is reported to be in the range of 200 mg/kg.[3]

-

Irritation: It can cause severe irritation to the skin, eyes, and respiratory system upon exposure.[4]

Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Clothing: Wear a lab coat or other protective clothing.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[2]

Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

References

- 1. US5281366A - Process for the preparation of secondary alkyl sulfate-containing surfactant compositions - Google Patents [patents.google.com]

- 2. US2816126A - Process of preparing dialkyl sulfates - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-Depth Technical Guide to the Molecular Structure and Formula of Dibutyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, properties, and synthesis of dibutyl sulfate (B86663). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Molecular Structure and Chemical Formula

Dibutyl sulfate, also known as di-n-butyl sulfate, is the diester of butanol and sulfuric acid.[1] Its chemical structure consists of a central sulfate group to which two butyl groups are attached via ester linkages.

The molecular formula for this compound is C8H18O4S .[2][3][4]

Key structural identifiers are provided in the table below:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 625-22-9[2][3][4] |

| SMILES | S(OCCCC)(OCCCC)(=O)=O[2] |

| InChI | InChI=1S/C8H18O4S/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3[2] |

| InChIKey | LMEDOLJKVASKTP-UHFFFAOYSA-N[2] |

graph Dibutyl_Sulfate_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Central Sulfur S [label="S", fillcolor="#FBBC05", pos="0,0!"];

// Oxygen atoms O1 [label="O", fillcolor="#EA4335", pos="-1.5,0.75!"]; O2 [label="O", fillcolor="#EA4335", pos="1.5,0.75!"]; O3 [label="O", fillcolor="#EA4335", pos="0,-1.5!"]; O4 [label="O", fillcolor="#EA4335", pos="0,1.5!"];

// Butyl group 1 C1_1 [label="CH2", fillcolor="#F1F3F4", pos="-2.5,1.5!"]; C1_2 [label="CH2", fillcolor="#F1F3F4", pos="-3.5,0.75!"]; C1_3 [label="CH2", fillcolor="#F1F3F4", pos="-4.5,1.5!"]; C1_4 [label="CH3", fillcolor="#F1F3F4", pos="-5.5,0.75!"];

// Butyl group 2 C2_1 [label="CH2", fillcolor="#F1F3F4", pos="2.5,1.5!"]; C2_2 [label="CH2", fillcolor="#F1F3F4", pos="3.5,0.75!"]; C2_3 [label="CH2", fillcolor="#F1F3F4", pos="4.5,1.5!"]; C2_4 [label="CH3", fillcolor="#F1F3F4", pos="5.5,0.75!"];

// Bonds S -- O1 [len=1.5]; S -- O2 [len=1.5]; S -- O3 [style=double, len=1.2]; S -- O4 [style=double, len=1.2];

O1 -- C1_1 [len=1.5]; C1_1 -- C1_2 [len=1.5]; C1_2 -- C1_3 [len=1.5]; C1_3 -- C1_4 [len=1.5];

O2 -- C2_1 [len=1.5]; C2_1 -- C2_2 [len=1.5]; C2_2 -- C2_3 [len=1.5]; C2_3 -- C2_4 [len=1.5]; }

Caption: 2D molecular structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sharp odor.[2] It is insoluble in water but soluble in alcohol and ether.[2] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 210.29 g/mol [2][4] |

| Density | 1.062 g/mL at 20 °C[2][3] |

| Melting Point | -79.7 °C[2] |

| Boiling Point | 115-116 °C at 6 mmHg[2] |

| 141 °C at 14 mmHg[5] | |

| Flash Point | 115-116 °C at 6 mmHg[2] |

| Refractive Index | 1.421 at 20 °C[2] |

| Heat of Formation (ΔHf) | -198.1 kcal/mol[6] |

| Vapor Pressure | 0.00493 mmHg at 25 °C[3] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired purity, yield, and available starting materials.

Method 1: Direct Esterification of n-Butanol with Sulfuric Acid

This is a primary method for synthesizing this compound.[7]

-

Reactants: n-butanol and sulfuric acid.

-

Procedure:

Caption: Synthesis of this compound via direct esterification.

Method 2: Reaction with Tributyl Borate (B1201080)

An alternative synthesis route involves the use of tributyl borate.[7]

-

Reactants: Tributyl borate and sulfuric acid.

-

Procedure:

-

Sulfuric acid (300 g) is added dropwise to tributyl borate in a reactor placed in an ice bath, with mechanical stirring.[8]

-

The mixture is stirred in the ice bath for 1-3 hours.[8]

-

The mixture is then stirred at room temperature for 2-3 hours.[8]

-

Finally, the reaction is completed by stirring at 60-90 °C for 24 hours.[8]

-

To remove acid residues, the liquid mixture is treated with commercial poly(4-vinyl pyridine) and filtered through a silica (B1680970) column.[8]

-

Method 3: Reaction with Sulfuryl Chloride

This compound can also be prepared by the reaction of sulfuryl chloride with n-butanol.[1]

Method 4: Esterification using Dicyclohexylcarbodiimide (DCC)

This method involves the esterification of sulfuric acid with an excess of n-butanol in the presence of dicyclohexylcarbodiimide.[1]

Applications and Reactivity

This compound's primary role in organic chemistry is as a potent butylation agent.[7] The two butyl groups attached to the central sulfate moiety facilitate the transfer of a butyl group to various nucleophilic substrates.[7]

Key applications include:

-

Alkylating Agent: It is used in Friedel-Crafts alkylation reactions, where it can replace alkyl halides to alkylate aromatic compounds like benzene.[1] It can also alkylate N-methylpyrrolidine to form an ionic liquid.[1]

-

Intermediate in Chemical Synthesis: It serves as a key intermediate in the production of surfactants and detergents.[9]

-

Plasticizers: this compound acts as a plasticizer in the manufacturing of plastics, enhancing flexibility and workability.[9]

-

Solvent Applications: It is an effective solvent in organic synthesis, particularly for reactions requiring a non-polar medium.[9]

-

Surface Coatings: It is used in formulating paints and surface coatings to improve durability and chemical resistance.[9]

Caption: Key applications of this compound.

Safety and Handling

This compound is considered toxic if swallowed and is harmful.[5][10][11] It is also moisture and air sensitive.[10]

-

Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed).[2][5][10][11]

-

Precautionary Measures:

-

Wear suitable protective clothing, gloves, and eye/face protection.[3][12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

-

Do not eat, drink, or smoke when using this product.[11][12]

-

In case of contact with skin, wash immediately with plenty of soap and water.[3]

-

If swallowed, rinse mouth and immediately call a poison center or doctor.[11][12]

-

-

Toxicity: The oral lethal dose in rabbits is in the range of 200 mg/kg.[2] It is considered mildly toxic by the subcutaneous route.[2] Like other short-chain alkyl sulfates, it is genotoxic, though its effect is significantly less than that of dimethyl sulfate.[1] When heated to decomposition, it emits toxic fumes of sulfur oxides.[2][12]

This technical guide provides a foundational understanding of this compound for research and development purposes. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[10][11][12]

References

- 1. Dibutylsulfat – Wikipedia [de.wikipedia.org]

- 2. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 625-22-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. di-n-butyl sulfate [openmopac.net]

- 7. This compound | 625-22-9 | Benchchem [benchchem.com]

- 8. DI-N-BUTYL SULFATE synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound | 625-22-9 | TCI EUROPE N.V. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

Dibutyl Sulfate: An In-Depth Technical Guide to its Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl sulfate (B86663) (DBS) is a potent dialkyl sulfate compound recognized for its versatile applications as an alkylating agent in organic synthesis and various industrial processes.[1][2] Its chemical structure, featuring two butyl groups attached to a central sulfate moiety, facilitates the transfer of a butyl group to a wide range of nucleophilic substrates.[1] This reactivity is fundamental to its use in the production of pharmaceuticals, agrochemicals, surfactants, and plasticizers.[2] However, the same reactivity that makes it a valuable synthetic tool also underlies its cytotoxic and genotoxic effects. By alkylating biologically crucial molecules like DNA, dibutyl sulfate can induce cellular damage and genetic mutations.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound as an alkylating agent, detailing its chemical properties, reaction mechanisms, biological implications, and relevant experimental data.

Chemical Properties and Reactivity

This compound (C₈H₁₈O₄S) is a diester of butanol and sulfuric acid.[1] It is a colorless to pale yellow liquid with a characteristic sharp odor.[2][3] The key to its function as an alkylating agent lies in its molecular structure. The sulfate ion is an excellent leaving group, making the carbon atoms of the butyl groups highly electrophilic and susceptible to nucleophilic attack.

The general reactivity of this compound is dominated by its role as a butylation agent in nucleophilic substitution reactions.[1] It readily transfers a butyl group to various nucleophiles, including alcohols, phenols, and amines.[1] The efficiency of these alkylation reactions is significantly influenced by reaction conditions such as temperature and the choice of solvent.[1] It is also important to note its hydrolytic instability; in the presence of water, especially under alkaline conditions, it can decompose to form butanol and sulfuric acid.[1]

Quantitative Data: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 625-22-9 | [1][3][4][5] |

| Molecular Formula | C₈H₁₈O₄S | [3][4][5] |

| Molecular Weight | 210.29 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow/orange liquid | [2][3][5] |

| Density | 1.062 g/mL at 20 °C | [3][5] |

| Boiling Point | 115-116 °C at 6 mmHg | [3] |

| Melting Point | -79.7 °C | [3] |

| Refractive Index | 1.421 (at 20 °C) | [3][5] |

| Solubility | Insoluble in water; soluble in alcohol and ether | [3] |

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism by which this compound acts as an alkylating agent is through a bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, a nucleophile (a species with a lone pair of electrons) attacks the electrophilic carbon atom of one of the butyl groups. Simultaneously, the bond between the carbon atom and the oxygen atom of the sulfate group breaks, with the sulfate ion acting as the leaving group.

This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the carbon center if it is chiral. The reaction is concerted, meaning that bond-forming and bond-breaking occur in a single step. Dialkyl sulfates like this compound are effective for these reactions, with studies on analogous compounds like dimethyl sulfate showing a preference for alkylating nitrogen atoms in DNA bases via an Sₙ2 mechanism.[1]

Caption: General Sₙ2 mechanism of alkylation by this compound.

Biological Mechanism of Action: Genotoxicity and Cytotoxicity

The potent alkylating ability of this compound is central to its cytotoxic and genotoxic effects.[1] In biological systems, it can transfer its butyl groups to nucleophilic sites on essential macromolecules, most notably DNA.[1] This covalent modification of DNA is a primary mechanism of genotoxicity.[1]

DNA Alkylation

Alkylating agents like this compound are electrophilic compounds that covalently bind to nucleophilic centers in DNA, forming DNA adducts.[1] This process can occur at various positions on the DNA bases. While specific studies on this compound are limited, analogous monofunctional alkylating agents that react via an Sₙ2 mechanism, such as dimethyl sulfate, predominantly alkylate nitrogen atoms.[1] The most common targets are the N7 position of guanine (B1146940) and the N3 position of adenine.[1]

The consequences of DNA alkylation are severe and can lead to:

-

Inhibition of DNA Replication and Transcription: The formation of bulky adducts can physically block the action of DNA and RNA polymerases.[6][7]

-

DNA Strand Breaks: The cell's attempt to repair the alkylated bases can lead to fragmentation of the DNA backbone.[6]

-

Mutations: Alkylated bases can be misread during DNA replication, leading to permanent changes in the DNA sequence. For example, an alkylated guanine might erroneously pair with thymine (B56734) instead of cytosine.[6]

-

Cell Death (Apoptosis): If the DNA damage is too extensive to be repaired, the cell may trigger programmed cell death.[7]

These effects are particularly pronounced in rapidly dividing cells, which is the principle behind the use of some alkylating agents in cancer chemotherapy.[7][8][9]

Caption: Pathway of DNA alkylation by this compound and its consequences.

Toxicological Profile

The toxicity of this compound is considered moderate compared to its lower alkyl analogs like dimethyl and diethyl sulfate.[3] However, it is still classified as toxic by ingestion.[3]

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Rabbit | Oral | ~200 mg/kg | [3] |

| LD₅₀ | Rat | Skin | 5000 mg/kg | [3] |

| Genotoxicity | Human Cells | in vitro | Can induce DNA damage | [1][10][11] |

| Carcinogenicity | - | - | Questionable carcinogen with experimental tumorigenic data | [3] |

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are crucial for reproducible research. Below are representative protocols for its synthesis and a general application in alkylation.

Synthesis of this compound

Two primary methods for synthesizing this compound are documented.

Method 1: From Butanol and Sulfuric Acid [1] This method involves the direct esterification of butanol with sulfuric acid.

-

Reaction Setup: The reaction is typically carried out in a glass reactor equipped with a stirrer and a cooling system.

-

Initial Mixing: n-Butanol is cooled to 0–5 °C.

-

Addition of Sulfuric Acid: Sulfuric acid is added dropwise to the cooled butanol with constant stirring, maintaining the low temperature to prevent unwanted side reactions.

-

Reaction Progression: An acidic catalyst is generally required to facilitate the reaction. The mixture is stirred for a specified period to ensure the completion of the esterification.

-

Work-up: The product is isolated and purified, often through distillation under reduced pressure.

Method 2: From Tributyl Borate (B1201080) and Sulfuric Acid [1][4] This alternative route aims to control the reaction and potentially minimize byproducts.

-

Reaction Setup: Place tributyl borate in a reactor equipped with a mechanical mixer and an ice bath.

-

Addition of Sulfuric Acid: While stirring, add 300 g of sulfuric acid dropwise to the tributyl borate in the ice bath.

-

Stirring Regimen:

-

Stir the mixture in the ice bath for 1-3 hours.

-

Continue stirring at room temperature for 2-3 hours.

-

Heat the mixture and stir at 60-90 °C for 24 hours to drive the reaction to completion.

-

-

Purification: To remove residual acid, mix the liquid with 50 g of commercial poly(4-vinyl pyridine) and filter through a silica (B1680970) column (10 cm).

-

Storage: The resulting light brown liquid product is stored in a tightly sealed glass bottle.[4]

General Protocol for Alkylation of Phenols

This protocol is based on the established reactivity of dialkyl sulfates and serves as a predictive guide.[12]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (B47542) substrate (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a dry, aprotic solvent such as acetone (B3395972) or acetonitrile.

-

Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base.

-

Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired O-alkylated phenol.

Caption: Generalized workflow for the synthesis and application of this compound.

Conclusion

This compound is a powerful and versatile butylation agent whose utility is derived directly from its core mechanism of action: nucleophilic substitution. The electrophilic nature of its butyl groups, combined with a highly stable sulfate leaving group, facilitates efficient alkyl transfer to a wide array of nucleophiles. While this reactivity is harnessed for synthetic purposes in chemical manufacturing, it is also the source of its biological toxicity. Its ability to alkylate DNA underscores its genotoxic potential, making careful handling and a thorough understanding of its chemical behavior paramount for researchers in organic chemistry, toxicology, and drug development.

References

- 1. This compound | 625-22-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. researchgate.net [researchgate.net]

- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nursingcenter.com [nursingcenter.com]

- 9. mdpi.com [mdpi.com]

- 10. belmagumusel.com [belmagumusel.com]

- 11. Genotoxicity of di-butyl-phthalate and di-iso-butyl-phthalate in human lymphocytes and mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Chemical Reactivity of Dibutyl Sulfate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulfate (B86663) is a potent and versatile alkylating agent utilized in a variety of organic syntheses. Its reactivity is characterized by the electrophilic nature of the butyl groups, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the chemical reactivity of dibutyl sulfate with various nucleophiles, including amines, phenols, water, and other common reagents. The document elucidates the underlying reaction mechanisms, explores the influence of reaction conditions, and provides generalized experimental protocols for studying these transformations. While specific kinetic data for this compound is not extensively available in public literature, this guide consolidates known principles of dialkyl sulfate reactivity to offer valuable insights for researchers in organic chemistry and drug development.

Introduction

This compound ((C₄H₉)₂SO₄) belongs to the class of dialkyl sulfates, which are powerful alkylating agents in organic synthesis.[1] The presence of two butyl groups attached to a sulfate moiety facilitates the transfer of a butyl group to various nucleophilic substrates, a process known as butylation.[1] This reaction is of significant interest in the synthesis of fine chemicals, polymers, and active pharmaceutical ingredients (APIs). Understanding the chemical reactivity of this compound with different nucleophiles is crucial for optimizing reaction conditions, predicting product formation, and controlling potential side reactions. This guide aims to provide an in-depth technical overview of this topic for professionals in research and development.

General Reaction Mechanism

The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction . In this mechanism, the nucleophile attacks one of the α-carbon atoms of the butyl groups, leading to the displacement of the sulfate anion, which is a good leaving group.[1]

The reaction can be represented as follows:

Nu⁻ + (CH₃CH₂CH₂CH₂)₂SO₄ → Nu-CH₂CH₂CH₂CH₃ + CH₃CH₂CH₂CH₂OSO₃⁻

Where Nu⁻ represents a generic nucleophile.

Reactivity with Various Nucleophiles

This compound reacts with a broad spectrum of nucleophiles. The rate and efficiency of these reactions are dependent on the nucleophilicity of the attacking species, steric hindrance, and the reaction conditions.

Amines

Amines are excellent nucleophiles for this compound, leading to the formation of N-alkylated products. Primary and secondary amines can be butylated to form secondary and tertiary amines, respectively.[1] Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, which can be managed by controlling stoichiometry and reaction conditions. The general trend in nucleophilicity for amines is that it increases with basicity, although steric factors can also play a significant role.[2]

Phenols and Alcohols

Phenols and alcohols can be O-alkylated by this compound to form aryl butyl ethers and alkyl butyl ethers, respectively.[1] The reaction with phenols typically requires a base to deprotonate the hydroxyl group, forming the more nucleophilic phenoxide ion.

Water (Hydrolysis)

This compound is susceptible to hydrolysis, particularly under aqueous alkaline conditions, to form butanol and sulfuric acid.[1] This hydrolytic instability necessitates careful handling and storage, and often requires anhydrous conditions for other alkylation reactions to be efficient.

Other Nucleophiles

Other nucleophiles such as thiols, halides, and carboxylates can also react with this compound, although specific kinetic data for these reactions are sparse in the literature. Thiols, being highly nucleophilic, are expected to react readily to form thioethers.

Quantitative Data

| Nucleophile | Product Type | Expected Relative Reactivity | Key Influencing Factors |

| Amines (Primary) | Secondary Amine | High | Basicity, Steric Hindrance |

| Amines (Secondary) | Tertiary Amine | High | Basicity, Steric Hindrance |

| Phenols (as phenoxides) | Aryl Butyl Ether | Moderate to High | pKa of Phenol (B47542), Base Strength |

| Alcohols (as alkoxides) | Alkyl Butyl Ether | Moderate | pKa of Alcohol, Base Strength |

| Water | Butanol | Low to Moderate | pH, Temperature |

| Thiols (as thiolates) | Thioether | Very High | pKa of Thiol |

| Halides (I⁻, Br⁻, Cl⁻) | Butyl Halide | Moderate to Low (I⁻ > Br⁻ > Cl⁻) | Nucleophilicity, Solvent |

| Carboxylates | Butyl Ester | Low | Nucleophilicity, Solvent |

Note: The relative reactivity is a qualitative assessment. Specific reaction rates will be highly dependent on the exact reaction conditions.

Influence of Reaction Conditions

The efficiency and selectivity of alkylation reactions with this compound are significantly influenced by several key parameters.

| Parameter | Effect on Sₙ2 Alkylation Rate | Effect on Side Reactions (e.g., Hydrolysis) | General Application Guidance |

| Temperature | Increases with temperature | Increases significantly at higher temperatures | Moderate temperatures (25-80°C) often provide a good balance between reaction rate and minimizing decomposition.[1] |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) accelerate the rate.[1] | Polar protic solvents (e.g., water, methanol) facilitate hydrolysis.[1] | Choose a solvent that dissolves both reactants and favors the desired reaction pathway. |

| Concentration | Rate is dependent on the concentration of both this compound and the nucleophile. | Higher water concentration increases the rate of hydrolysis. | Adjust concentrations to control the reaction rate and stoichiometry. |

| Base (for phenols/alcohols) | Increases the concentration of the more reactive nucleophile (phenoxide/alkoxide). | Strong bases can promote elimination side reactions. | Use a non-nucleophilic base of appropriate strength. |

Experimental Protocols

The following sections provide generalized experimental protocols for conducting and monitoring the reaction of this compound with a nucleophile. These are intended as starting points and will require optimization for specific substrates and objectives.

General Procedure for Alkylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile and a suitable anhydrous solvent (e.g., acetonitrile, DMF).

-

Base Addition (if required): If the nucleophile is a phenol or alcohol, add a suitable non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) and stir the mixture at room temperature to generate the corresponding anion.

-

Addition of this compound: Add this compound (typically 1.0-1.2 equivalents) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography, distillation, or recrystallization.

Protocol for Kinetic Monitoring by GC-MS

-

Reaction Setup: Set up the reaction as described in the general alkylation procedure in a thermostated reactor.

-

Sampling: At timed intervals, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a known volume of a suitable solvent containing an internal standard.

-

Sample Preparation: The quenched sample may require further preparation, such as extraction or derivatization, before GC-MS analysis.

-

GC-MS Analysis: Inject the prepared sample into a GC-MS system. The GC method should be optimized to separate the reactants, products, and any significant byproducts. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Data Analysis: Determine the concentration of the reactants and products at each time point by comparing their peak areas to that of the internal standard and using a pre-established calibration curve.

-

Kinetic Analysis: Plot the concentration of the reactant or product as a function of time. From this data, the reaction rate and rate constants can be determined using appropriate kinetic models (e.g., pseudo-first-order or second-order rate equations).

Safety Considerations

This compound is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As an alkylating agent, it is potentially mutagenic and carcinogenic. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a reactive alkylating agent that undergoes nucleophilic substitution with a variety of nucleophiles, predominantly through an Sₙ2 mechanism. The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions, such as temperature and solvent. While specific quantitative kinetic data for many reactions of this compound are not extensively documented, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this reagent in organic synthesis. Further kinetic studies are warranted to build a more comprehensive quantitative understanding of its reactivity profile.

References

An In-depth Technical Guide to the Hydrolysis Rate and Degradation Products of Dibutyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dibutyl sulfate (B86663), a potent alkylating agent. Understanding its stability and degradation pathways is critical for its safe handling, use in chemical synthesis, and for assessing its environmental fate. This document summarizes available kinetic data, outlines detailed experimental protocols for its study, and presents the degradation pathway and experimental workflow through clear visualizations.

Introduction to Dibutyl Sulfate and its Hydrolysis

This compound ((C₄H₉)₂SO₄) is a dialkyl sulfate that functions as a powerful butylating agent in organic synthesis. Its reactivity, however, also extends to nucleophilic attack by water, leading to hydrolysis. This degradation pathway is the primary mechanism for its breakdown in aqueous environments. The hydrolysis of this compound proceeds via a nucleophilic substitution (SN2) mechanism, particularly under neutral and alkaline conditions. This reaction results in the formation of n-butanol and sulfuric acid, as depicted in the signaling pathway below. The rate of this reaction is significantly influenced by environmental factors such as pH and temperature.

Hydrolysis Rate of this compound

The rate of hydrolysis is expected to be significantly influenced by the alkyl chain length. The larger butyl groups in this compound are likely to cause steric hindrance at the reaction center, which would slow down the SN2 attack by water or hydroxide ions compared to dimethyl sulfate. Conversely, the increased hydrophobicity of the butyl groups might lead to different solvation effects that could influence the rate. Without direct experimental data, it is prudent to assume a moderately slower hydrolysis rate for this compound compared to dimethyl sulfate under similar conditions.

Table 1: Hydrolysis Rate Data for Dialkyl Sulfates

| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Citation |

| Dimethyl Sulfate | 25°C, pH 7 | 1.66 x 10⁻⁴ s⁻¹ | 1.1 hours | [1][2] |

| This compound (Estimated) | 25°C, pH 7 | ~1 x 10⁻⁵ - 1 x 10⁻⁴ s⁻¹ | ~2 - 20 hours | Estimation based on steric hindrance |

| Diethyl Sulfate | 25°C, Neutral | Slower than Dimethyl Sulfate | - | [3] |

Note: The data for this compound is an educated estimate based on the principles of steric hindrance in SN2 reactions and should be confirmed by experimental studies.

Degradation Products of this compound

The primary and well-established degradation products of this compound hydrolysis are n-butanol and sulfuric acid. The reaction proceeds in two steps under neutral conditions, with the first butoxy group being hydrolyzed to form the butylsulfate monoester, which is then rapidly hydrolyzed to n-butanol and sulfuric acid. Under alkaline conditions, the direct attack of the hydroxide ion is more rapid and leads to the same final products.

Table 2: Degradation Products of this compound Hydrolysis

| Reactant | Degradation Product | Intermediate |

| This compound | n-Butanol | Butylsulfate monoester |

| Sulfuric Acid |

There is no significant evidence to suggest the formation of other major degradation byproducts under typical aqueous hydrolysis conditions. However, in the presence of other nucleophiles, this compound can act as a butylating agent, leading to a different set of products.

Experimental Protocols

This section outlines a detailed methodology for conducting a kinetic study of this compound hydrolysis and for the analysis of its degradation products.

Kinetic Study of this compound Hydrolysis by Titration

This protocol is designed to determine the rate of hydrolysis by quantifying the amount of sulfuric acid produced over time.

Materials:

-

This compound (≥98% purity)

-

Buffer solutions (pH 4, 7, and 10)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

-

Phenolphthalein (B1677637) indicator

-

Temperature-controlled water bath

-

Volumetric flasks, pipettes, and burettes

-

Stopwatch

Procedure:

-

Reaction Setup: Prepare a series of reaction flasks, each containing a specific buffer solution (e.g., 50 mL). Place the flasks in a temperature-controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 55°C) and allow them to equilibrate.

-

Initiation of Hydrolysis: Add a known amount of this compound stock solution to each flask to achieve the desired initial concentration (e.g., 0.01 M). Start the stopwatch immediately upon addition.

-

Sampling: At regular time intervals (e.g., every 30 minutes for the first 2 hours, then hourly), withdraw a known volume of the reaction mixture (e.g., 5 mL) using a pipette.

-

Quenching: Immediately transfer the aliquot to a flask containing ice-cold deionized water to quench the reaction.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

-

Data Analysis: The concentration of sulfuric acid produced at each time point can be calculated from the volume of NaOH used. The concentration of remaining this compound is then determined by stoichiometry. A plot of ln([this compound]) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.

Analysis of n-Butanol by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a sensitive and specific means to quantify the formation of n-butanol.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent

-

Mass Spectrometer: Agilent 5975C or equivalent

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for n-butanol (m/z 31, 43, 56)

Sample Preparation:

-

Collect aliquots from the hydrolysis reaction at various time points as described in the kinetic study.

-

To each aliquot, add an internal standard (e.g., isobutanol-d9) at a known concentration.

-

Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Inject 1 µL of the final extract into the GC-MS system.

Quantification: A calibration curve for n-butanol should be prepared using standard solutions of known concentrations containing the internal standard. The concentration of n-butanol in the experimental samples can then be determined by comparing the peak area ratio of n-butanol to the internal standard against the calibration curve.

Conclusion

The hydrolysis of this compound is a critical degradation pathway that yields n-butanol and sulfuric acid. While specific kinetic data for this compound is not extensively documented, estimations based on analogous compounds suggest a half-life on the order of hours at neutral pH and room temperature, with the rate being susceptible to changes in pH and temperature. The provided experimental protocols offer a robust framework for researchers to determine the precise hydrolysis rate constants and to quantify the degradation products under various conditions. Such studies are essential for a complete understanding of the chemical's behavior and for ensuring its safe and effective application.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfate (B86663) ((C₄H╉O)₂SO₂) is a dialkyl sulfate ester recognized for its potent alkylating capabilities. As a powerful butylation agent, it serves as a versatile reagent in organic synthesis for introducing butyl groups to a variety of nucleophiles, including alcohols, phenols, and amines.[1] This technical guide provides an in-depth overview of the primary research applications of dibutyl sulfate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways. Its utility spans from the synthesis of surfactants and plasticizer precursors to its application in material science and toxicological research.

Core Applications and Chemical Properties

The primary function of this compound in a research context is as a butylation agent.[1] The two butyl groups attached to the central sulfate moiety facilitate the transfer of a butyl group to various nucleophilic substrates through nucleophilic substitution reactions, with the sulfate ion acting as an effective leaving group.[1]

Key application areas include:

-

Synthesis of Surfactants: this compound is instrumental in the synthesis of quaternary ammonium (B1175870) compounds, a major class of cationic surfactants. These surfactants have widespread applications as disinfectants, fabric softeners, and phase transfer catalysts. It is also used in the synthesis of specialized surfactants like gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer.

-

Precursor for Chemical Synthesis: It serves as an intermediate in the production of various industrial chemicals. While sometimes associated with the production of the plasticizer dibutyl phthalate (B1215562) (DBP), it is more accurately a potential byproduct in some manufacturing processes of DBP that use sulfuric acid as a catalyst.

-

Material Science: Research in material science utilizes this compound for the development of new polymer blends, offering insights into material properties and enhancing product performance.[1]

-

Solvent Applications: In certain organic synthesis reactions requiring a non-polar medium, this compound can serve as an effective solvent.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₄S |

| Molecular Weight | 210.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 625-22-9 |

| Density | 1.062 g/mL at 20 °C |

| Boiling Point | 115-116 °C at 6 mmHg |

| Refractive Index | 1.421 at 20 °C |

| Purity (typical) | >96.0% (GC)[2] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of tributyl borate (B1201080) with sulfuric acid.

Materials:

-

Tributyl borate

-

Sulfuric acid (H₂SO₄)

-

Poly(4-vinyl pyridine)

-

Ice bath

-

Mechanical stirrer

-

Reaction flask

-

Dropping funnel

-

Filtration apparatus

Procedure:

-

Place tributyl borate in a reactor equipped with a mechanical stirrer and an ice bath.

-

While stirring, slowly add 300 g of sulfuric acid dropwise, maintaining the temperature of the reaction mixture with the ice bath.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-3 hours.

-

Remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Heat the reaction mixture to 60-90 °C and stir for 24 hours.

-

To neutralize and remove residual acid, add 50 g of commercial poly(4-vinyl pyridine) to the liquid mixture and stir.

-

Filter the mixture through a 10 cm silica column to remove the polymer and any remaining impurities.

-

The resulting light brown liquid is this compound. Store in a tightly sealed glass bottle.

General Protocol for N-Butylation of Amines

This protocol describes a general procedure for the butylation of a primary or secondary amine using this compound.

Materials:

-

Amine substrate

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., K₂CO₃, triethylamine)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

TLC plates and GC for reaction monitoring

Procedure:

-

Dissolve the amine (1.0 eq.) and base (1.2 eq.) in the anhydrous solvent in a reaction flask.

-

Add this compound (1.1-1.3 eq.) to the mixture. To minimize over-alkylation, particularly with primary amines, the stoichiometry should be carefully controlled.

-

Stir the reaction at a temperature ranging from room temperature to 60 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of a Gemini Surfactant

This protocol outlines the synthesis of a cationic gemini surfactant, 3-oxa-1,5-pentane-bis(N-alkyl-N,N-dimethylammonium bromide), using a butylene spacer, which can be conceptually adapted from syntheses using this compound as a source for the butyl groups.[3]

Materials:

-

N,N,N',N'-tetramethyl-1,3-propanediamine (for a propane (B168953) spacer example)

-

Appropriate bromoalkane (e.g., 1-bromododecane)

-

(this compound can be used as an alternative butylating agent)

Procedure:

-

Mix 1 equivalent of the diamine (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) with 2 equivalents of the alkylating agent (e.g., 1-bromododecane (B92323) or this compound).

-

The reaction can be carried out without a solvent at room temperature.

-

Stir the mixture using a magnetic stirrer. The reaction is typically complete when the mixture solidifies, which can take up to 6 hours.

-

The resulting solid is the gemini surfactant.

Quantitative Data on Applications and Toxicology

Alkylation Reaction Yields

Quantitative yields for butylation reactions using this compound are dependent on the substrate, reaction conditions, and catalyst used. While specific yields for this compound are not always readily available in comparative literature, analogous alkylation reactions provide insight into expected efficiencies. For instance, in the β-alkylation of 1-phenylethanol (B42297) with various benzyl (B1604629) alcohols, yields of 1,3-diphenylpropan-1-ol (B1266756) derivatives can range from 62% to 82%.[4] In the esterification of benzyl alcohol to benzyl butyrate, yields can reach up to 96.8% with an appropriate catalyst.[5]

| Reaction Type | Substrate | Alkylating/Related Agent | Catalyst | Temperature (°C) | Yield (%) |

| O-Alkylation | Phenol | tert-Butanol | Ga-FSM-16 | 160 | 43.3 (4-TBP) |

| O-Alkylation | 4-Methoxyphenol | tert-Butanol | MP-SO3H-8 | - | 78 (2,4-DTBP) |

| Esterification | Benzyl Alcohol | Butyric Acid | [PVPP-BS]HSO₄ | - | 96.8 |

| N-Alkylation | Benzylamine | Dimethyl Carbonate | Cu-Zr Bimetallic NPs | 180 | High (unspecified) |

Note: TBP = tert-butyl phenol; DTBP = di-tert-butyl phenol. Data for analogous reactions are presented to illustrate typical yields in alkylation processes.

Toxicological Data

This compound is classified as a toxic substance. As an alkylating agent, it has the potential for genotoxicity through the formation of DNA adducts.

| Parameter | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | 2,220 mg/kg | Moderately Toxic |

The LD₅₀ is the dose that is lethal to 50% of the test population.

Genotoxicity and Cellular Signaling Pathways

The primary mechanism of genotoxicity for this compound and other alkylating agents is the covalent modification of DNA to form DNA adducts. This can lead to mutations and, in some cases, initiate carcinogenesis. The cell responds to this DNA damage through a complex signaling network known as the DNA Damage Response (DDR).

When this compound introduces a butyl group onto a DNA base, it creates a bulky lesion. This damage is recognized by sensor proteins, which in turn activate key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) .[6][7]

-

ATM is primarily activated by DNA double-strand breaks (DSBs).

-

ATR is activated by single-stranded DNA (ssDNA) regions, which can arise during the repair of bulky adducts or at stalled replication forks.[6]

Activation of ATM and ATR initiates a signaling cascade that phosphorylates numerous downstream targets, including the tumor suppressor protein p53 .[8][9] Activated p53 can then halt the cell cycle to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).[8] The DDR also activates specific DNA repair pathways, such as Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ) for double-strand breaks.

Studies on the related compound, dibutyl phthalate (DBP), have shown that exposure can disrupt the expression of genes involved in DNA damage repair pathways, including those for homologous recombination, mismatch repair, and nucleotide excision repair.[10]

Conclusion

This compound is a potent and versatile butylation agent with significant applications in chemical synthesis and material science. Its reactivity, however, necessitates careful handling due to its inherent toxicity and potential for genotoxicity. Understanding the mechanisms of its reactions, having access to detailed experimental protocols, and being aware of its toxicological profile are crucial for its safe and effective use in a research environment. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with or considering the use of this compound in their work. Further research into specific reaction yields and a more detailed elucidation of its biological effects will continue to refine our understanding of this important chemical reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. labproinc.com [labproinc.com]

- 3. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. p53 and its isoforms in DNA double-stranded break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Dibutyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibutyl sulfate (B86663) in water and common organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative descriptions and outlines detailed experimental protocols for determining solubility, empowering researchers to generate specific data for their unique applications.

Introduction to Dibutyl Sulfate

This compound ((C₄H₉O)₂SO₂) is a dialkyl sulfate that presents as a colorless to pale yellow, oily liquid with a characteristic sharp odor.[1][2][3] It is primarily utilized as an alkylating agent in organic synthesis, finding applications in the production of various industrial chemicals, including surfactants and plasticizers.[2][4] Understanding its solubility is critical for its effective use in reaction chemistry, for developing purification processes, and for assessing its environmental fate and toxicological profile.

Solubility Profile of this compound

Data Presentation: Solubility of this compound

| Solvent Class | Solvent | Qualitative Solubility/Miscibility | Citation(s) |

| Aqueous | Water | Insoluble / Limited Solubility | [1][2][3][4][5] |

| Organic | Alcohols (e.g., Ethanol) | Soluble | [1] |

| Ethers (e.g., Diethyl Ether) | Soluble | [1] | |

| Other Organic Solvents | Generally Soluble | [4] |

Note: "Insoluble" in the context of this compound in water suggests very low solubility. For practical purposes in organic synthesis, it is often treated as immiscible with water.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following detailed experimental protocols are provided. These methods are based on established international guidelines and standard laboratory practices.

3.1. Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Test Guideline 105, "Water Solubility," provides a standardized framework for determining the water solubility of chemical substances.[6][7][8][9] The flask method, suitable for substances with solubility above 10⁻² g/L, is most appropriate for an initial quantitative assessment of this compound.

Principle: A supersaturated solution of this compound in water is created and allowed to equilibrate. The concentration of this compound in the aqueous phase is then determined analytically.

Apparatus and Reagents:

-

This compound (high purity)

-

Deionized or distilled water

-

Constant temperature water bath or incubator (e.g., 25 °C ± 0.5 °C)

-

Glass flasks with stoppers

-

Magnetic stirrer and stir bars

-

Centrifuge and centrifuge tubes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add an excess of this compound to a small volume of water in a flask. Stir vigorously for 24 hours at the desired temperature. Visually inspect for the presence of an undissolved phase. This helps in determining the appropriate amount for the definitive test.

-

Equilibration: In triplicate, add an excess amount of this compound to a known volume of water in a flask. The volume of this compound should be sufficient to ensure a visible undissolved phase remains after equilibration.

-

Seal the flasks and place them in a constant temperature bath.

-

Stir the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, but preliminary tests should confirm the time required.

-

After the equilibration period, stop stirring and allow the phases to separate for at least 24 hours at the same constant temperature.

-

Sample Collection and Preparation: Carefully withdraw a sample from the center of the aqueous phase, avoiding any of the undissolved this compound.

-

Immediately centrifuge the sample to separate any dispersed micro-droplets.

-

Withdraw a known volume of the supernatant and dilute it with a suitable organic solvent (in which this compound is freely soluble) to a concentration within the analytical instrument's calibration range.

-

Quantification: Analyze the diluted samples using a pre-calibrated GC-MS or HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

3.2. Determination of Miscibility with Organic Solvents

For liquid-liquid systems like this compound and organic solvents, determining miscibility is often more practical than measuring solubility, especially when high solubility is expected. Miscibility is the property of liquids to mix in all proportions, forming a single homogeneous phase.[10]

Principle: Visual observation of the formation of a single homogeneous phase upon mixing known volumes of this compound and the target organic solvent.

Apparatus and Reagents:

-

This compound

-

Organic solvents of interest (e.g., ethanol, methanol, diethyl ether, acetone, toluene, dichloromethane)

-

Graduated cylinders or pipettes

-

Glass test tubes or vials with caps

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a known volume of the organic solvent (e.g., 5 mL).

-

Add an equal volume of this compound to the same test tube.

-

Cap the test tube and vortex the mixture for 1-2 minutes.

-

Allow the mixture to stand and observe.

-

Interpretation of Results:

-

Miscible: If the mixture remains a single, clear, homogeneous phase with no visible interface, the two liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.[10]

-

Partially Miscible: If the mixture initially appears homogeneous but then separates into two layers upon standing, or if one liquid's volume appears to decrease as it dissolves to some extent in the other, they are partially miscible.

-

-

The experiment should be repeated with varying ratios of the two liquids (e.g., 1:9 and 9:1 ratios of this compound to solvent) to confirm miscibility across a range of concentrations.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Miscibility Assessment

Caption: Decision tree for assessing the miscibility of this compound.

References

- 1. DI-N-BUTYL SULFATE | 625-22-9 [chemicalbook.com]

- 2. This compound | 625-22-9 | Benchchem [benchchem.com]

- 3. Di-n-butyl Sulfate [chembk.com]

- 4. CAS 625-22-9: Sulfuric acid, dibutyl ester | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. Solvent Miscibility Table [sigmaaldrich.com]

The Enduring Workhorses of Synthesis: A Historical and Technical Guide to Dialkyl Sulfates

For Immediate Release

A comprehensive technical guide exploring the pivotal role of dialkyl sulfates in the advancement of organic synthesis. This whitepaper offers researchers, scientists, and drug development professionals a detailed historical perspective, in-depth experimental protocols, and comparative data on these powerful alkylating agents.

Dialkyl sulfates, most notably dimethyl sulfate (B86663) (DMS) and diethyl sulfate (DES), have been indispensable reagents in the synthetic chemist's toolkit for over a century. Their high reactivity and cost-effectiveness have cemented their status as the agents of choice for methylation and ethylation reactions across academia and industry. This guide delves into the historical context of their discovery and application, provides detailed methodologies for key historical and modern transformations, and presents quantitative data to inform their safe and effective use.

A Rich History: From Discovery to Ubiquity

The story of dialkyl sulfates begins in the 19th century, with the impure preparation of dimethyl sulfate in the early 1800s. However, it was the extensive studies by Swedish chemist Peter Claesson that brought a systematic understanding of their preparation and reactivity.[1] Claesson's work laid the foundation for the widespread adoption of these compounds as potent alkylating agents.

The utility of dialkyl sulfates was quickly recognized in a variety of foundational organic reactions. Their application in the Williamson ether synthesis, a cornerstone of ether formation developed by Alexander Williamson in 1850, provided a powerful alternative to alkyl halides.[2][3] While the original Williamson synthesis utilized alkyl halides, the high reactivity of dialkyl sulfates made them an attractive option for this SN2 reaction.

One of the earliest and most significant industrial applications of dialkyl sulfates was in the synthesis of dyes. Diethyl sulfate, for instance, became a key reagent in the production of rhodamine dyes, a class of brightly colored fluorescent compounds.[4] The ethylation of aromatic amines with diethyl sulfate was a critical step in creating these vibrant colors.[5]

In the realm of natural product chemistry, dimethyl sulfate played a crucial role in the structural elucidation of carbohydrates. The Haworth methylation, developed by Sir Norman Haworth in 1915, employed dimethyl sulfate to methylate hydroxyl groups in sugars, enabling the determination of their ring structures.[6] This technique was instrumental in advancing the understanding of carbohydrate chemistry.

The influence of dialkyl sulfates extended into the burgeoning field of molecular biology. In the late 1970s, the Maxam-Gilbert DNA sequencing method utilized dimethyl sulfate to specifically methylate and subsequently cleave guanine (B1146940) bases, a critical step in determining the sequence of DNA.[7][8]

Quantitative Data at a Glance

For easy comparison, the physical properties and toxicity of dimethyl sulfate and diethyl sulfate are summarized below.

Table 1: Physical Properties of Dialkyl Sulfates

| Property | Dimethyl Sulfate | Diethyl Sulfate |

| Molecular Formula | (CH₃)₂SO₄ | (C₂H₅)₂SO₄ |

| Molar Mass | 126.13 g/mol [9] | 154.18 g/mol [10] |

| Appearance | Colorless, oily liquid[9] | Colorless, oily liquid[10] |

| Odor | Faint, onion-like[9] | Faint, peppermint-like[11] |

| Density | 1.33 g/mL at 20°C[12] | 1.17 g/cm³ at 25°C[13] |

| Melting Point | -32 °C[9] | -25 °C[10] |

| Boiling Point | 188 °C (decomposes)[9] | 209 °C (decomposes)[10] |

| Solubility in Water | 28 g/L at 18°C (hydrolyzes)[12] | Slightly soluble, decomposes[11] |

Table 2: Comparative Acute Oral Toxicity of Methylating Agents

| Compound | LD₅₀ (rat, oral) | Reference |

| Dimethyl Carbonate | 13800 mg/kg | [14] |

| Dimethyl Sulfate | 440 mg/kg | [14] |

| Methyl Iodide | 76 mg/kg | [14] |

Key Experimental Protocols

To provide practical insights into the application of dialkyl sulfates, this section details the methodologies for several key historical and modern reactions.

Historical Synthesis of Anisole (B1667542) from Phenol (B47542) using Dimethyl Sulfate

This procedure, adapted from early 20th-century methods, demonstrates a classic O-methylation.[15]

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide (B78521) in 1 L of water.[15]

-

Cool the mixture to below 10°C using an ice-salt bath.[15]

-

Slowly add 315 g (2.5 moles) of dimethyl sulfate through the dropping funnel over approximately one hour, maintaining the low temperature.[15]

-

After the addition is complete, heat the mixture on a water bath for 30 minutes.[15]

-

In a separate beaker, prepare a solution of 235 g (2.5 moles) of phenol and 100 g (2.5 moles) of sodium hydroxide in 1 L of water.[15]

-

Add this second solution to the reaction mixture over about fifteen minutes.[15]

-

Reflux the mixture vigorously for fifteen hours.[15]

-

After cooling, separate the anisole layer. Extract the aqueous layer with benzene.[15]

-

Combine the organic layers, wash with water, dry over calcium chloride, and distill to obtain anisole.[15]

A historical yield for this reaction is reported to be in the range of 72-75%.[15] Modern methods using phase-transfer catalysts or alternative methylating agents like dimethyl carbonate can achieve yields of over 95%.[16][17]

Haworth Methylation of D-Glucose

This protocol illustrates the exhaustive methylation of a sugar using dimethyl sulfate.[6][18]

Procedure:

-

Dissolve D-glucose in a 30% aqueous sodium hydroxide solution.

-

While vigorously stirring and cooling the solution, add dimethyl sulfate dropwise. The temperature should be carefully controlled.

-

Continue the addition of dimethyl sulfate and sodium hydroxide solution alternately to maintain alkaline conditions.

-

After the reaction is complete, the mixture is worked up to isolate the permethylated glucose.

-

The glycosidic methyl group can then be hydrolyzed with acid to yield 2,3,4,6-tetra-O-methyl-D-glucose.[18]

Maxam-Gilbert DNA Sequencing: Guanine-Specific Cleavage

This method highlights the precision of dimethyl sulfate in molecular biology.[7][8]

Procedure:

-

A sample of 3'-end-labeled DNA is dissolved in a buffer solution.

-

Dimethyl sulfate is added to the DNA solution. DMS methylates the N7 position of guanine residues.

-

The methylated guanines render the glycosidic bond unstable and susceptible to cleavage.

-

Treatment with piperidine (B6355638) results in the cleavage of the DNA backbone at the site of the modified guanine.

-